

A Comparative Spectroscopic Analysis of Diethyl 2-(2-oxopropyl)malonate and its Homologue

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Compound of Interest

Compound Name: Diethyl 2-(2-oxopropyl)malonate

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A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of **Diethyl 2-(2-oxopropyl)malonate** and its higher homologue, Diethyl 2-(2-oxobutyl)malonate. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the synthetic workflow.

This guide presents a comprehensive spectroscopic comparison of **Diethyl 2-(2-oxopropyl)malonate**, also known as Diethyl 2-acetylmalonate, and its derivative, Diethyl 2-(2-oxobutyl)malonate. These β -keto malonate derivatives are versatile intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and other molecules of pharmaceutical interest. A thorough understanding of their spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Diethyl 2-(2-oxopropyl)malonate** and Diethyl 2-(2-oxobutyl)malonate, facilitating a direct comparison of their structural features.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Diethyl 2-(2-oxopropyl)malonate	~4.20	Quartet	4H	-OCH ₂ CH ₃
~3.80	Singlet	1H	-CH(CO)-	
~2.30	Singlet	3H	-C(O)CH ₃	
~1.25	Triplet	6H	-OCH ₂ CH ₃	
Diethyl 2-(2-oxobutyl)malonate	~4.20	Quartet	4H	-OCH ₂ CH ₃
~3.75	Triplet	1H	-CH(CO)-	
~2.70	Triplet	2H	-CH ₂ C(O)-	
~1.05	Triplet	3H	-C(O)CH ₂ CH ₃	
~1.25	Triplet	6H	-OCH ₂ CH ₃	

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ , ppm)	Assignment
Diethyl 2-(2-oxopropyl)malonate[1]	~201.0	C=O (ketone)
~167.0	C=O (ester)	
~65.0	-CH(CO)-	
~62.0	-OCH ₂ CH ₃	
~30.0	-C(O)CH ₃	
~14.0	-OCH ₂ CH ₃	
Diethyl 2-(2-oxobutyl)malonate[2]	~203.0	C=O (ketone)
~167.0	C=O (ester)	
~63.0	-CH(CO)-	
~62.0	-OCH ₂ CH ₃	
~36.0	-CH ₂ C(O)-	
~14.0	-OCH ₂ CH ₃	
~8.0	-C(O)CH ₂ CH ₃	

Table 3: Infrared (IR) Spectroscopic Data (Vapor Phase)

Compound	Wavenumber (cm ⁻¹)	Functional Group
Diethyl 2-(2-oxopropyl)malonate[1]	~1740-1760	C=O stretch (ester)
~1720	C=O stretch (ketone)	
~2980	C-H stretch (aliphatic)	
Diethyl 2-(2-oxobutyl)malonate[2]	~1740-1760	C=O stretch (ester)
~1715	C=O stretch (ketone)	
~2980	C-H stretch (aliphatic)	

Table 4: Mass Spectrometry Data (GC-MS)

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragment Ions [m/z]
Diethyl 2-(2-oxopropyl)malonate[1]	202	157, 129, 115, 87, 43
Diethyl 2-(2-oxobutyl)malonate[2]	230	185, 157, 115, 87, 57

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of the title compounds are provided below.

Synthesis of Diethyl 2-(2-oxopropyl)malonate (Diethyl 2-acetylmalonate)

Materials:

- Diethyl malonate
- Magnesium turnings

- Absolute ethanol
- Acetyl chloride
- Dry diethyl ether
- Anhydrous sodium sulfate
- Hydrochloric acid (10%)

Procedure:

- **Preparation of Magnesium Ethoxide:** In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add absolute ethanol to the magnesium turnings. The reaction is exothermic and should be controlled by cooling if necessary. Once the magnesium has completely reacted, the magnesium ethoxide solution is ready.
- **Acylation:** To the freshly prepared magnesium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add a solution of acetyl chloride in dry diethyl ether dropwise.
- **Reaction Work-up:** Reflux the reaction mixture for 2 hours. After cooling to room temperature, acidify the mixture with 10% hydrochloric acid. Extract the aqueous layer with diethyl ether.
- **Purification:** Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **Diethyl 2-(2-oxopropyl)malonate**.

Synthesis of Diethyl 2-(2-oxobutyl)malonate

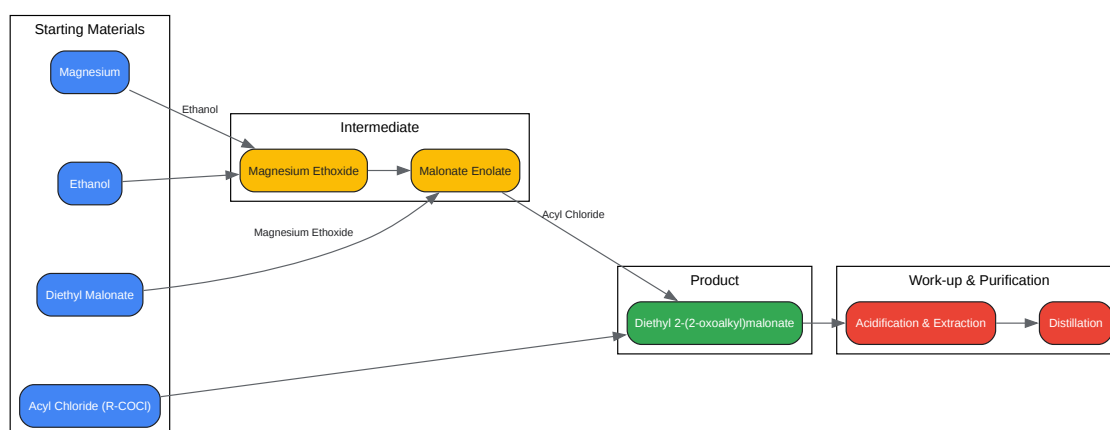
This compound can be synthesized following a similar procedure to its lower homologue, substituting propanoyl chloride for acetyl chloride in the acylation step.

Spectroscopic Characterization

- ^1H and ^{13}C NMR Spectroscopy: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
- Mass Spectrometry (MS): Mass spectra are recorded using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of **Diethyl 2-(2-oxopropyl)malonate** derivatives.



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Caption: General synthesis of Diethyl 2-(2-oxoalkyl)malonates.

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